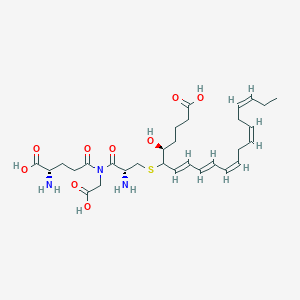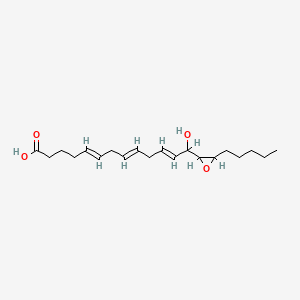![molecular formula C43H48N2O6S2 B1238179 4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid CAS No. 28782-33-4](/img/structure/B1238179.png)
4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indocyanine green acid form is a water-soluble, tricarbocyanine dye with a peak spectral absorption at 800 nm. It is commonly used as a diagnostic agent for determining cardiac output, hepatic function, liver blood flow, and for ophthalmic angiography . The chemical name for Indocyanine Green is 1 H-Benz [e]indolium, 2- [7- [1,3-dihydro-1,1-dimethyl-3- (4-sulfobutyl)-2H-benz [e] indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3- (4-sulfobutyl)-,hydroxide, inner salt, sodium salt .
Preparation Methods
The preparation of Indocyanine green acid form involves several steps. One improved process includes reacting 1,1,2-trimethyl-1H-benzo [e]indole with 1,4-butane sulfone in a boiling solvent to give 4- (1,1,2-trimethyl-1H-benzo [e]indolium-3-yl)butane-1-sulfonate. This intermediate is then reacted with N-phenyl-N- ( (1E,3E,5E)-5- (phenylimino)penta-1,3-dienyl)acetamide in the presence of sodium acetate and alcohol. The final product is extracted using an ester solvent .
Chemical Reactions Analysis
Indocyanine green acid form undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly documented.
Substitution: The compound can undergo substitution reactions, particularly involving its sulfonate groups.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indocyanine green acid form has a wide range of scientific research applications:
Chemistry: Used as a tracer dye in various chemical processes.
Biology: Employed in fluorescence imaging due to its near-infrared properties.
Medicine: Utilized in diagnostic procedures such as cardiac output determination, hepatic function tests, and ophthalmic angiography
Mechanism of Action
Indocyanine green acid form is taken up from the plasma almost exclusively by hepatic parenchymal cells and is secreted entirely into the bile. It does not undergo significant extrahepatic or enterohepatic circulation, and there is negligible uptake by renal, peripheral, lung, or cerebro-spinal tissues . This selective uptake makes it a valuable index of hepatic function.
Comparison with Similar Compounds
Indocyanine green acid form is unique due to its near-infrared fluorescence and high water solubility. Similar compounds include:
Fluorescein: Another dye used in medical diagnostics, but with different spectral properties.
Methylene Blue: Used in various diagnostic and therapeutic applications, but with a different mechanism of action and absorption spectrum.
Rhodamine: A fluorescent dye used in biological staining and imaging, but with different chemical properties and applications.
Indocyanine green acid form stands out due to its specific absorption at 800 nm, making it particularly useful for deeper tissue imaging and specific diagnostic applications .
Properties
Key on ui mechanism of action |
Indocyanine Green for Injection USP undergoes no significant extrahepatic or enterohepatic circulation; simultaneous arterial and venous blood estimations have shown negligible renal, peripheral, lung or cerebro-spinal uptake of the dye. Indocyanine Green for Injection USP is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile. After biliary obstruction, the dye appears in the hepatic lymph, independently of the bile, suggesting that the biliary mucosa is sufficiently intact to prevent diffusion of the dye, though allowing diffusion of bilirubin. These characteristics make Indocyanine Green for Injection USP a helpful index of hepatic function. |
|---|---|
CAS No. |
28782-33-4 |
Molecular Formula |
C43H48N2O6S2 |
Molecular Weight |
753.0 g/mol |
IUPAC Name |
4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C43H48N2O6S2/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51) |
InChI Key |
BDBMLMBYCXNVMC-UHFFFAOYSA-N |
SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


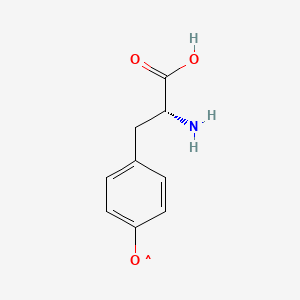
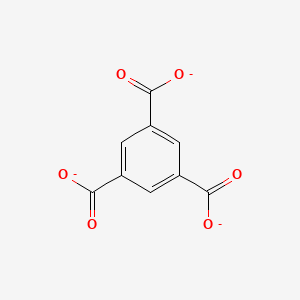
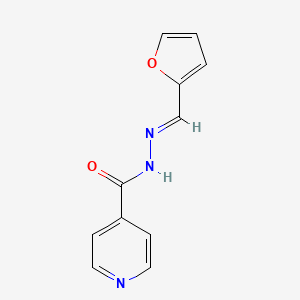
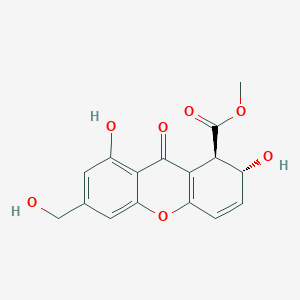
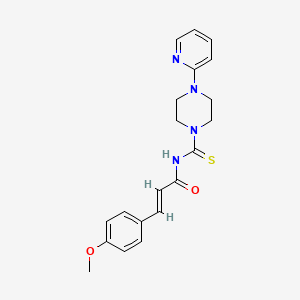
![2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B1238105.png)
![2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid](/img/structure/B1238107.png)
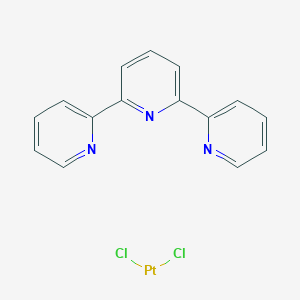

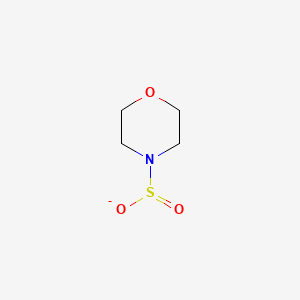
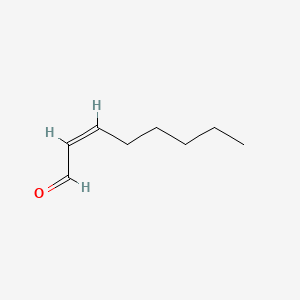
![[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate](/img/structure/B1238118.png)
